molecular formula C9H8N2O3 B180540 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 17288-33-4

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B180540
CAS No.: 17288-33-4
M. Wt: 192.17 g/mol
InChI Key: BGRTVRRVFGHABF-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methoxy group at the 5-position and a carboxylic acid group at the 2-position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through cyclization reactions. This can be achieved using starting materials such as 2-chloro-4-methyl-5-nitropyridine and propargylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    5-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    3-Iodo-5-Methoxy-1H-pyrrolo[3,2-b]pyridine: Contains an iodine atom at the 3-position instead of a carboxylic acid group.

    5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Similar structure but with a different ring fusion pattern.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-5-6(11-8)4-7(10-5)9(12)13/h2-4,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRTVRRVFGHABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590495
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-33-4
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester (Preparation 35, 128 mg, 0.58 mmol) in ethanol (10 mL, absolute) was added aqueous sodium hydroxide (0.35 mL, 2M) and the mixture heated to 70° C. for 3 h then cooled to rt. The solution was adjusted to pH 4 by addition of glacial acetic acid and the solvents removed under reduced pressure. Ethyl acetate (20 mL) was added to the resulting oil and the mixture sonicated until a fine suspension formed. The mother liquor was decanted and the remaining solid was washed with ethyl acetate and dried in vacuo to give the title compound as a pale orange powder. δH (CD3OD): 3.92 (3H, s), 6.63 (1H, d), 6.94 (1H, s), 7.72 (1H, d).
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Synthesis routes and methods II

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Q & A

Q1: What is significant about the reported synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid?

A1: The research paper focuses on a novel synthetic route for this compound. The authors highlight that their method offers several advantages over potential previous methods, including:

  • Cost-effectiveness: The synthesis utilizes cheaper starting materials. []
  • Simplicity: The procedure involves fewer steps and simpler workup procedures. []
  • Reduced waste: The reaction generates fewer byproducts. []
  • Scalability: The authors suggest the method is suitable for industrial production. []

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